molecular formula C7H6N2S B1266306 1,2-Benzisothiazol-5-amine CAS No. 53473-85-1

1,2-Benzisothiazol-5-amine

Cat. No. B1266306
CAS RN: 53473-85-1
M. Wt: 150.2 g/mol
InChI Key: LPUJHVNRGNTQPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Benzisothiazol-5-amine and its derivatives have been synthesized through various methods, highlighting their versatility and adaptability in chemical synthesis. For instance, a method for synthesizing novel 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives involves nitration of isatoic anhydride followed by conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones and further derivatization of the 5-amino group (Kharul et al., 2011). Another study demonstrates the metal-free synthesis of 2-aminobenzothiazoles through iodine-catalyzed and oxygen-promoted cascade reactions, showcasing an efficient and sustainable approach (Xu et al., 2017).

Molecular Structure Analysis

Structural analysis plays a pivotal role in understanding the configuration and conformation of 1,2-Benzisothiazol-5-amine derivatives. For instance, matrix-isolation FTIR and theoretical structural analysis have been conducted on amino-saccharins, derivatives of 1,2-Benzisothiazol-5-amine, to investigate their molecular structure and vibrational properties, offering insights into their conformers and stability (Almeida et al., 2009).

Chemical Reactions and Properties

1,2-Benzisothiazol-5-amine undergoes various chemical reactions, forming a basis for synthesizing a wide range of compounds. For example, reactions of 4-substituted 5H-1,2,3-dithiazoles with primary and secondary amines have been explored for the fast and convenient synthesis of thiadiazoles, thioacetamides, and oxoacetamides, revealing the compound's reactivity and potential in synthetic chemistry (Konstantinova et al., 2010).

Scientific Research Applications

Antiviral Agents

  • Scientific Field: Pharmacology
  • Application Summary: Benzothiazole, which includes 1,2-Benzisothiazol-5-amine, plays a pivotal role in the design and development of antiviral drugs . It comprises many clinically useful agents .

Preservative and Antimicrobial

  • Scientific Field: Industrial Chemistry
  • Application Summary: Benzisothiazolinone, which includes 1,2-Benzisothiazol-5-amine, is widely used as a preservative and antimicrobial . It is used in a variety of products, including emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .
  • Methods of Application: The compound is typically added to these products during the manufacturing process to inhibit the growth of bacteria, fungi, and yeasts .
  • Results or Outcomes: The use of benzisothiazolinone has been effective in preserving these products and preventing microbial contamination .

Food Additive

  • Scientific Field: Food Science
  • Application Summary: Benzothiazole, which includes 1,2-Benzisothiazol-5-amine, occurs naturally in some foods but is also used as a food additive . It has a sulfurous odor and meaty flavor .
  • Methods of Application: The compound is typically added to food products during the manufacturing process to enhance flavor .
  • Results or Outcomes: The European Food Safety Authority assessment had "no safety concern at estimated levels of intake as a flavoring substance" .

Dyes and Nonlinear Optics

  • Scientific Field: Material Science
  • Application Summary: Benzothiazole is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin . This ring is a potential component in nonlinear optics (NLO) .

Marine Antifouling Coating

  • Scientific Field: Marine Engineering
  • Application Summary: A derivative of 1,2-Benzisothiazol-3(2H)-one is used as a marine antifouling coating .
  • Methods of Application: The compound is typically added to the coating during the manufacturing process to prevent the attachment of organisms on the surface .
  • Results or Outcomes: The use of this derivative has been effective in preventing fouling on marine surfaces .

Vulcanization of Rubber

  • Scientific Field: Material Science
  • Application Summary: Benzothiazole, which includes 1,2-Benzisothiazol-5-amine, is used as an accelerator for the sulfur vulcanization of rubber .
  • Methods of Application: The compound is typically added to the rubber during the manufacturing process to accelerate the vulcanization process .
  • Results or Outcomes: The use of benzothiazole has been effective in speeding up the vulcanization process, resulting in more efficient production of rubber products .

Dye for Arsenic Detection

  • Scientific Field: Analytical Chemistry
  • Application Summary: A benzothiazole derivative is suggested as a dye for arsenic detection .

properties

IUPAC Name

1,2-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJHVNRGNTQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201657
Record name 1,2-Benzisothiazol-5-amine
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazol-5-amine

CAS RN

53473-85-1
Record name 1,2-Benzisothiazol-5-amine
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Record name 1,2-Benzisothiazol-5-amine
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Record name 1,2-Benzisothiazol-5-amine
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Record name 1,2-benzothiazol-5-amine
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Record name 1,2-BENZISOTHIAZOL-5-AMINE
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Synthesis routes and methods

Procedure details

5-Nitrobenzo[d]isothiazole (305 mg, 1.69 mmol), 5% AcOH (aq.) (12 mL) and EtOAc (12 mL) at 65° C. was treated with iron powder (325 mesh, 473 mg) and stirred rapidly for 1 h. The mixture was cooled to ambient temperature, diluted with water and EtOAc and filtered through dicalite. The organic layer was separated and the aqueous layer extracted with further EtOAc. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow solid (220 mg, 85%).
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
473 mg
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FI Ndwigah - 2017 - ir.jkuat.ac.ke
The soda lakes of Kenya developed as a consequence of geological and topological activities of the earth. These lakes are characterized by great variation in temperature, salt and pH …
Number of citations: 3 ir.jkuat.ac.ke

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